molecular formula C19H20ClNO B5879548 4-benzyl-1-(4-chlorobenzoyl)piperidine CAS No. 53760-52-4

4-benzyl-1-(4-chlorobenzoyl)piperidine

Cat. No.: B5879548
CAS No.: 53760-52-4
M. Wt: 313.8 g/mol
InChI Key: WJTLJFMQFABDJA-UHFFFAOYSA-N
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Description

4-benzyl-1-(4-chlorobenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group and a chlorobenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(4-chlorobenzoyl)piperidine typically involves the reaction of 4-benzylpiperidine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-(4-chlorobenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzoyl group.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzoyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied extensively for its potential therapeutic properties, particularly in antiviral research. It has shown promise as an inhibitor of influenza virus fusion processes, specifically targeting hemagglutinin-mediated membrane fusion. Computational studies suggest that its structure allows effective binding to specific sites on viral proteins, which could lead to the development of new antiviral therapies.

Organic Synthesis

4-benzyl-1-(4-chlorobenzoyl)piperidine serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in organic synthesis. For instance, it can be oxidized to form benzoyl derivatives or reduced to yield benzyl derivatives, making it adaptable for different synthetic pathways.

Biological Interactions

Research indicates that this compound interacts with key viral proteins involved in membrane fusion through mechanisms such as π-stacking and salt bridge formations. These interactions are crucial for understanding its mechanism of action and guiding further drug development efforts.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antiviral Activity: A study highlighted its role as an inhibitor of influenza virus fusion processes, with detailed computational modeling showing effective binding interactions with hemagglutinin.
  • Synthetic Applications: Research has demonstrated its utility in synthesizing complex organic molecules, showcasing its versatility as a synthetic intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-chlorobenzoyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine: Lacks the chlorobenzoyl group.

    4-(4-chlorobenzoyl)piperidine: Lacks the benzyl group.

Uniqueness

4-benzyl-1-(4-chlorobenzoyl)piperidine is unique due to the presence of both the benzyl and chlorobenzoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

4-benzyl-1-(4-chlorobenzoyl)piperidine is a piperidine derivative characterized by the presence of both a benzyl and a chlorobenzoyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antiviral properties and interactions with specific molecular targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Overview

The chemical structure of this compound can be represented as follows:

C16H18ClN\text{C}_{16}\text{H}_{18}\text{ClN}

The compound features a piperidine ring substituted with a benzyl group and a 4-chlorobenzoyl moiety, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzylpiperidine with 4-chlorobenzoyl chloride in the presence of a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product with notable purity .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied for its effectiveness against various viral strains, particularly in inhibiting the replication of influenza viruses. A study highlighted that derivatives of piperidine compounds showed promising results as inhibitors of the H1N1 virus, suggesting that structural modifications could enhance their efficacy .

The mechanism of action involves the compound's interaction with specific receptors or enzymes, modulating their activity. For instance, it has been shown to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. The binding affinity (Ki) for MAGL was reported to be 8.6 µM, with further structural optimizations leading to more potent derivatives .

Case Studies

  • Study on MAGL Inhibition : A study focused on optimizing derivatives of this compound for MAGL inhibition demonstrated that modifications could significantly enhance binding affinity and selectivity. The optimized compound exhibited a Ki value of 0.65 µM, indicating improved potency .
  • Influenza Virus Inhibition : Another case study explored the antiviral properties against H1N1 influenza virus, where the compound's mechanism involved disrupting hemagglutinin fusion peptide interactions, thereby preventing viral entry into host cells .

Table 1: Summary of Biological Activities

Activity TypeCompoundKi (µM)Comments
MAGL InhibitionThis compound8.6Reversible inhibitor; structural optimization improved potency
Influenza InhibitionN-Benzyl 4,4-disubstituted piperidines-Novel mechanism targeting hemagglutinin

Table 2: Synthesis Conditions

ReactantsSolventBaseTemperature
4-benzylpiperidine + 4-chlorobenzoyl chlorideDichloromethaneTriethylamineRoom Temperature

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTLJFMQFABDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354701
Record name (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53760-52-4
Record name (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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